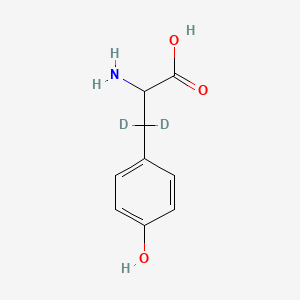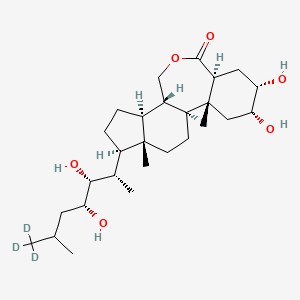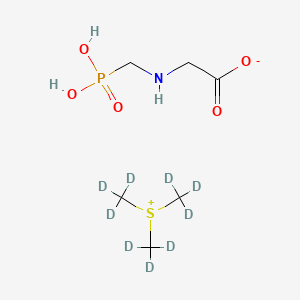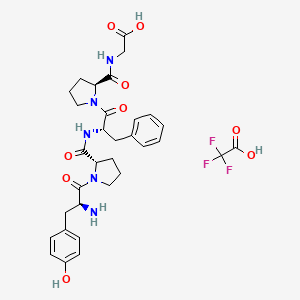
Quetiapine sulfone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine sulfone-d8 is a deuterated form of quetiapine sulfone, an isotopically labeled compound used primarily in scientific research. The molecular formula for this compound is C21H17D8N3O4S, and it has a molecular weight of 423.56 g/mol . This compound is often utilized in pharmacokinetic studies and drug metabolism research due to its stable isotopic labeling, which allows for precise tracking and analysis.
Preparation Methods
The synthesis of quetiapine sulfone-d8 involves the incorporation of deuterium atoms into the quetiapine sulfone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using a deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Quetiapine sulfone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quetiapine carboxylic acid and other oxidized metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, quetiapine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Scientific Research Applications
Quetiapine sulfone-d8 is extensively used in scientific research, particularly in the following areas:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion (ADME) of quetiapine in the body.
Drug Metabolism: The compound is used to investigate the metabolic pathways and identify metabolites of quetiapine.
Biological Studies: It aids in understanding the interaction of quetiapine with various biological targets, including neurotransmitter receptors.
Industrial Applications: This compound is used in the development and quality control of pharmaceuticals, ensuring the consistency and efficacy of quetiapine-based medications.
Mechanism of Action
The mechanism of action of quetiapine sulfone-d8 is similar to that of quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, which helps in managing symptoms of schizophrenia, bipolar disorder, and major depressive disorder . The compound also interacts with histamine and adrenergic receptors, contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
Quetiapine sulfone-d8 can be compared with other similar compounds, such as:
Quetiapine: The parent compound, used as an antipsychotic medication.
N-Desalkylquetiapine: A metabolite of quetiapine with potent norepinephrine reuptake inhibition properties.
Quetiapine Sulfoxide: Another metabolite formed through the oxidation of quetiapine.
Quetiapine Carboxylic Acid: A major metabolite resulting from the oxidation of the terminal alkyl-OH group of quetiapine.
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies in pharmacokinetics and drug metabolism research.
Properties
Molecular Formula |
C21H25N3O4S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |
InChI Key |
SQUTWXZEWJNIQN-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


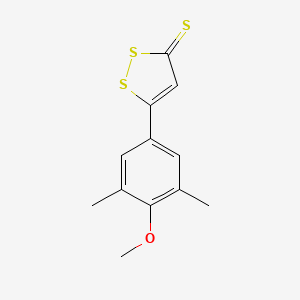

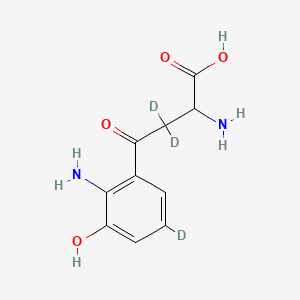
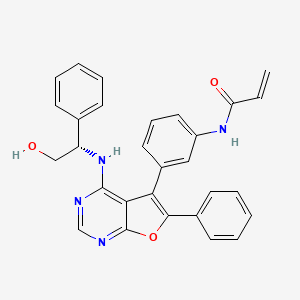
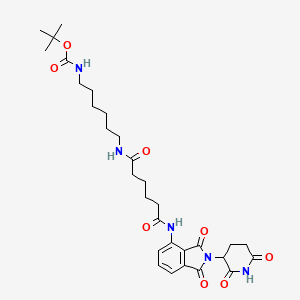
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
